molecular formula C17H24N2O4S2 B5536326 2-[(methylthio)acetyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide

2-[(methylthio)acetyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide

Cat. No.: B5536326
M. Wt: 384.5 g/mol
InChI Key: GDEDKCPOEIIXKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(methylthio)acetyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide is a useful research compound. Its molecular formula is C17H24N2O4S2 and its molecular weight is 384.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.11774960 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Research has explored various synthetic approaches for sulfonamide derivatives, including the use of heteropolyacids as solid catalysts for acylation, demonstrating efficient yield and structural diversity (Bougheloum et al., 2013). Tandem cyclization techniques have also been developed to prepare aza-heterocycles, showcasing the versatility of sulfonamide compounds in synthesizing complex molecular structures (Padwa et al., 2002).
  • Structural Studies : X-ray crystallography and molecular analysis have been utilized to elucidate the molecular and crystal structures of sulfonamide derivatives, providing insight into the role of weak interactions in the molecular assembly and stability of these compounds (Bougheloum et al., 2013).

Biological Applications

  • Anticancer Potential : Certain derivatives, like substituted 1,2,3,4-tetrahydroisoquinolines, have been studied for their anticancer properties, showing potent cytotoxicity against a range of cancer cell lines (Redda et al., 2010). This highlights the potential therapeutic applications of these compounds in cancer treatment.
  • Antioxidant, Antifungal, and Antibacterial Activities : Arylsulfonamide-based quinolines have exhibited significant biological activities, including antioxidant, antifungal, and antibacterial effects (Kumar & Vijayakumar, 2017). This suggests their potential use in addressing various microbial infections and oxidative stress-related conditions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Tetrahydroisoquinoline derivatives are known to have diverse biological activities, but the exact mechanism would depend on the specific derivative and its interactions with other molecules .

Future Directions

The future research directions would likely involve further studies on the synthesis, properties, and potential applications of this compound. Given the biological activity of tetrahydroisoquinoline derivatives, it could be of interest in medicinal chemistry .

Properties

IUPAC Name

2-(2-methylsulfanylacetyl)-N-(oxolan-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S2/c1-24-12-17(20)19-7-6-13-9-16(5-4-14(13)11-19)25(21,22)18-10-15-3-2-8-23-15/h4-5,9,15,18H,2-3,6-8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEDKCPOEIIXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(=O)N1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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